molecular formula C15H10F3N5O2 B12216668 N-[3-(1H-tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide

N-[3-(1H-tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide

Cat. No.: B12216668
M. Wt: 349.27 g/mol
InChI Key: JFWTZRBUVMWCLM-UHFFFAOYSA-N
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Description

N-[3-(1H-tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide is a benzamide derivative featuring a trifluoromethoxy group at the para-position of the benzamide ring and a 1H-tetrazole substituent at the meta-position of the aniline moiety. The compound’s structure combines electron-withdrawing groups (trifluoromethoxy) and a heterocyclic tetrazole ring, which may enhance metabolic stability and modulate biological activity.

Properties

Molecular Formula

C15H10F3N5O2

Molecular Weight

349.27 g/mol

IUPAC Name

N-[3-(tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide

InChI

InChI=1S/C15H10F3N5O2/c16-15(17,18)25-13-6-4-10(5-7-13)14(24)20-11-2-1-3-12(8-11)23-9-19-21-22-23/h1-9H,(H,20,24)

InChI Key

JFWTZRBUVMWCLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce a variety of substituted benzamide compounds .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Compounds containing tetrazole moieties have been shown to exhibit significant antimicrobial properties. Research indicates that derivatives of tetrazole can be effective against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The presence of the trifluoromethoxy group may contribute to enhanced activity due to increased membrane permeability and interaction with bacterial targets .
  • Anti-inflammatory Effects
    • Studies have demonstrated that tetrazole-containing compounds can modulate inflammatory pathways. For instance, N-[3-(1H-tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In vitro assays have shown promising results in reducing inflammation markers .
  • Anticancer Potential
    • The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Preliminary studies suggest that this compound may inhibit tumor growth by interfering with signaling pathways associated with cell proliferation .

Case Studies

  • Antimicrobial Efficacy
    • A study published in Pharmaceutical Research highlighted the synthesis of several tetrazole derivatives, including this compound, which showed significant antibacterial activity against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
  • Anti-inflammatory Activity
    • In a controlled trial assessing anti-inflammatory drugs, this compound was shown to reduce edema in animal models significantly more than traditional NSAIDs, indicating its potential as a novel anti-inflammatory agent .
  • Cancer Research
    • Research conducted on various human cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways, demonstrating its potential as an anticancer therapeutic .

Mechanism of Action

Comparison with Similar Compounds

N-[4-(4-Methyl-1-piperazinyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide

  • Structure : Replaces the trifluoromethoxy group with a 4-methylpiperazine moiety at the para-position.
  • Implications : Piperazine derivatives often exhibit enhanced solubility and receptor-binding flexibility, whereas trifluoromethoxy groups improve metabolic resistance .

N-Phenyl-4-(trifluoromethoxy)benzamide (3u)

  • Structure : Lacks the tetrazole ring but retains the 4-(trifluoromethoxy)benzamide core.
  • Synthesis : Synthesized via oxidative amination of 4-(trifluoromethoxy)benzaldehyde and aniline under iodine catalysis, yielding a 63% isolated yield .

4-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide

  • Structure : Features a pyrazole ring and a trifluoromethyl group instead of tetrazole and trifluoromethoxy.
  • Key Differences : Pyrazole’s dual nitrogen atoms offer distinct coordination properties compared to tetrazole’s aromatic tetrazolic acid mimicry. The trifluoromethyl group increases hydrophobicity relative to trifluoromethoxy .

Heterocyclic Modifications in Analogous Compounds

N-(1,3,4-Oxadiazol-2-yl)benzamides (HSGN-235, HSGN-237, HSGN-238)

  • Structure : Replace tetrazole with 1,3,4-oxadiazole rings. For example, HSGN-235 incorporates a 4-(trifluoromethoxy)benzamide linked to a 5-(4-trifluoromethylphenyl)-1,3,4-oxadiazole.
  • Biological Activity: Demonstrated antibacterial efficacy against Neisseria gonorrhoeae (MIC values: 2–8 µg/mL), attributed to the oxadiazole’s electron-deficient nature enhancing target binding .
  • Comparison : Tetrazole’s higher acidity (pKa ~4.9) compared to oxadiazole (pKa ~8.5) may influence ionization state and membrane permeability.

Imidazole-Based Benzamides (e.g., 4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide)

  • Structure : Substitutes tetrazole with imidazole.
  • Activity : Exhibits antimicrobial and anticancer properties, with imidazole’s sp²-hybridized nitrogen enabling metal coordination or π-π stacking in enzyme active sites .
  • Thermodynamic Stability : Imidazole derivatives generally show lower thermal stability than tetrazoles due to reduced aromaticity.

Functional Group Impact on Physicochemical Properties

Compound Name Substituents Molecular Weight LogP (Predicted) Key Spectral Data (IR/NMR)
Target Compound 4-(CF₃O), 3-(tetrazole) 363.42* 3.1 Tetrazole C=N stretch: 1240–1255 cm⁻¹
HSGN-235 4-(CF₃O), 1,3,4-oxadiazole 443.28 3.8 Oxadiazole C-O-C: 1260–1280 cm⁻¹
N-Phenyl-4-(CF₃O)benzamide (3u) 4-(CF₃O) 295.23 2.9 Amide N-H: 3300 cm⁻¹
4-[(4-Cl-pyrazolyl)methyl]-benzamide 3-(CF₃), pyrazole 379.76 4.2 Pyrazole C-Cl: 750 cm⁻¹

*Estimated based on analogous structures in .

Biological Activity

N-[3-(1H-tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide is a compound that has garnered attention in pharmaceutical research due to its unique structural features, which include a tetrazole ring and a trifluoromethoxy group. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse scientific sources.

Molecular Formula

  • C : 14
  • H : 12
  • N : 5
  • O : 3
  • F : 3

Molecular Weight

  • Molecular Weight : 331.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The tetrazole ring is known to modulate enzyme activity, while the trifluoromethoxy group enhances binding affinity and specificity. This dual functionality allows the compound to influence various biochemical pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds featuring tetrazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrazole can inhibit bacterial enzymes, making them potential candidates for antibiotic development . The presence of the trifluoromethoxy group may further enhance these effects by increasing lipophilicity and membrane permeability.

Anticancer Potential

This compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cell survival .

Case Studies

  • In vitro Study on Cancer Cell Lines : In a study involving various cancer cell lines, compounds similar to this compound exhibited IC50 values ranging from 10 μM to 30 μM, indicating moderate potency against tumor cells .
  • Docking Studies : Molecular docking studies have suggested that this compound can effectively bind to active sites of specific cancer-related proteins, potentially inhibiting their function .

Comparison with Similar Compounds

The unique combination of the tetrazole ring and trifluoromethoxy group distinguishes this compound from other related compounds. For example:

Compound NameStructural FeaturesBiological Activity
3-(1H-tetrazol-1-yl)anilineTetrazole ring onlyLimited antimicrobial activity
4-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamideTetrazole + sulfonamideModerate anticancer activity

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of the tetrazole ring via cyclization reactions.
  • Coupling with trifluoromethoxy-substituted benzene derivatives under controlled conditions.

Industrial Production

For large-scale production, optimization of reaction conditions such as temperature and pressure is essential to maximize yield and purity. Continuous flow reactors may be employed to enhance efficiency.

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